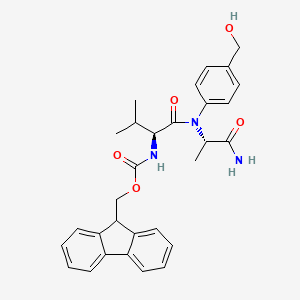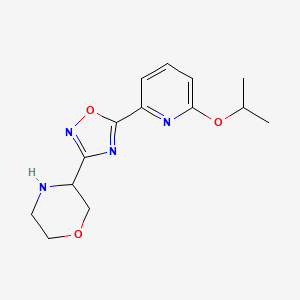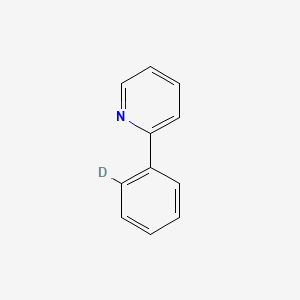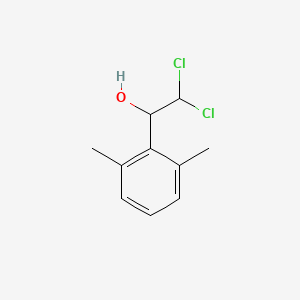![molecular formula C7H13NO B14033366 (R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-Azaspiro[2.4]heptan-5-YL)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction between a four-membered azetidine ring and a seven-membered oxepane ring, with a hydroxymethyl group attached to the nitrogen atom of the azetidine ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol typically involves the formation of the spirocyclic core followed by the introduction of the hydroxymethyl group. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclic Core Formation: The azetidine ring is then fused with a seven-membered oxepane ring through spirocyclization reactions.
Introduction of the Hydroxymethyl Group: The final step involves the functionalization of the nitrogen atom with a hydroxymethyl group, often using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are tailored to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-(4-Azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-(4-Azaspiro[2.4]heptan-5-YL)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-(4-Azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol: The enantiomer of the compound with different stereochemistry.
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different cyclic or acyclic structures.
Uniqueness
®-(4-Azaspiro[2.4]heptan-5-YL)methanol is unique due to its specific ®-configuration and the combination of a spirocyclic core with a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
[(5R)-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-1-2-7(8-6)3-4-7/h6,8-9H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
QAUMNQJMWYANBZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CC2(CC2)N[C@H]1CO |
Kanonische SMILES |
C1CC2(CC2)NC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



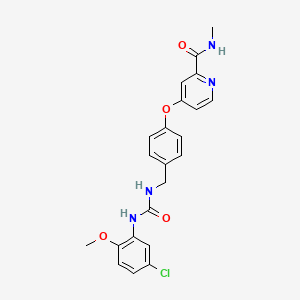


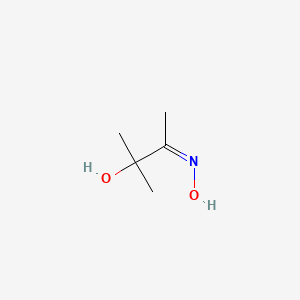
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
